molecular formula C19H23N5O2S B15127090 Tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate

Tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B15127090
M. Wt: 385.5 g/mol
InChI Key: SNPPNCQFRNZSHE-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine moiety, and a thiazole ring with a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 3-((2-((5-cyanothiazol-2-yl)amino)pyridin-4-yl)methyl)pyrrolidine-1-carboxylate lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

tert-butyl 3-[[2-[(5-cyano-1,3-thiazol-2-yl)amino]pyridin-4-yl]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H23N5O2S/c1-19(2,3)26-18(25)24-7-5-14(12-24)8-13-4-6-21-16(9-13)23-17-22-11-15(10-20)27-17/h4,6,9,11,14H,5,7-8,12H2,1-3H3,(H,21,22,23)

InChI Key

SNPPNCQFRNZSHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=CC(=NC=C2)NC3=NC=C(S3)C#N

Origin of Product

United States

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